molecular formula C6H9N3 B2818310 N,2-dimethylpyrimidin-4-amine CAS No. 33643-90-2

N,2-dimethylpyrimidin-4-amine

Cat. No.: B2818310
CAS No.: 33643-90-2
M. Wt: 123.159
InChI Key: QNTYSDDFYFIVME-UHFFFAOYSA-N
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Description

N,2-Dimethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethylpyrimidin-4-amine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 4-aminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of N-methylpyrimidin-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

N,2-Dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: this compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its activity.

Comparison with Similar Compounds

    4-Dimethylaminopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2,5-Dimethylpyrimidin-4-amine: Another derivative of pyrimidine with different substitution patterns.

Uniqueness: N,2-Dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,2-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYSDDFYFIVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33643-90-2
Record name N,2-dimethylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An autoclave was charged with 2-methyl-pyrimidine-4-carbaldehyde oxime (13 g) from I.1.2, 150 ml of methanol and 70 ml of triethylamine. The autoclave was purged with nitrogen. To this mixture was added 3 g of a 10% palladium-on-carbon catalyst. The autoclave was sealed and purged twice with hydrogen gas. The hydrogenation was run for 2 h. In doing this, the reaction mixture was warmed up to 40° C. in the meantime. The precipitate was filtered off, washed with methanol to yield the title compound as light red solid (11 g, 94%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
94%

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